N,N-diethyl-2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)acetamide
Overview
Description
N,N-diethyl-2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)acetamide is a synthetic compound with a complex structure that includes an indole ring, a phenylcarbamoyl group, and a sulfanyl linkage
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which hms1637f18 is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a broad range of biological activities, making indole derivatives a subject of interest in pharmaceutical research .
Mode of Action
Indole derivatives, in general, are known to exhibit a broad range of biological activities such as anti-inflammatory, anti-depressant, anti-fungal, anti-cancer, antihypertensive, antibiotic, anti-microbial agent, anti-viral, chelating agents, antimalarial, anti-hiv, anti-diabetic, anti-tuberculosis, insecticidal, and analgesic activity . The interaction of HMS1637F18 with its targets could potentially result in one or more of these effects.
Biochemical Pathways
Indole derivatives are known to interact with various biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these interactions can vary widely, depending on the specific targets and mode of action of the compound.
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could potentially include changes in cell signaling, gene expression, or enzymatic activity
Biochemical Analysis
Biochemical Properties
Cellular Effects
The specific cellular effects of N,N-diethyl-2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)acetamide are currently unknown. Indole derivatives have been shown to exhibit a broad range of biological activities, including anti-inflammatory, anti-depressant, anti-fungal, anti-cancer, antihypertensive, antibiotic, anti-microbial agent, anti-viral, chelating agents, antimalarial, anti-HIV, anti-diabetic, anti-tuberculosis, insecticidal, and analgesic activity .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. Indole derivatives have been found to inhibit or activate enzymes, bind to biomolecules, and cause changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then further functionalized to introduce the phenylcarbamoyl and sulfanyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The phenylcarbamoyl group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the phenylcarbamoyl group can produce primary or secondary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.
N-arylsulfonyl-3-acetylindole: An indole derivative with antiviral properties.
Indole-2-carboxylate derivatives: Known for their antiviral and anti-inflammatory activities.
Uniqueness
N,N-diethyl-2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[3-(2-anilino-2-oxoethyl)sulfanylindol-1-yl]-N,N-diethylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-3-24(4-2)22(27)15-25-14-20(18-12-8-9-13-19(18)25)28-16-21(26)23-17-10-6-5-7-11-17/h5-14H,3-4,15-16H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUDLYNPSXDGMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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